![molecular formula C8H19NO5S B7518244 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid](/img/structure/B7518244.png)
4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is a zwitterionic buffering agent commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various experimental conditions, making it a valuable tool in laboratory settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid typically involves the reaction of 1,4-butane sultone with diethanolamine. The reaction proceeds as follows:
Step 1: 1,4-butane sultone is reacted with diethanolamine in an aqueous medium.
Step 2: The mixture is heated to facilitate the ring-opening reaction of the sultone, leading to the formation of the sulfonic acid group.
Step 3: The product is purified through crystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification: Industrial purification methods may include filtration, distillation, and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonate esters or amides.
科学研究应用
Chemistry
In chemistry, 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is used as a buffering agent in various reactions to maintain a stable pH. It is particularly useful in reactions sensitive to pH changes.
Biology
In biological research, this compound is used in cell culture media to maintain the pH of the environment, ensuring optimal conditions for cell growth and function. It is also used in enzyme assays and protein purification processes.
Medicine
In medicine, this compound is used in diagnostic assays and as a component in pharmaceutical formulations to stabilize the pH of solutions.
Industry
In industrial applications, this compound is used in the formulation of cleaning agents, cosmetics, and personal care products due to its buffering capacity and stability.
作用机制
The buffering action of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is due to its ability to donate or accept protons, thereby resisting changes in pH. The sulfonic acid group can release a proton (H⁺) in basic conditions, while the amino group can accept a proton in acidic conditions. This dual functionality allows the compound to maintain a stable pH in various environments.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- 3-(N-Morpholino)propanesulfonic acid (MOPS)
- 2-(N-Morpholino)ethanesulfonic acid (MES)
Uniqueness
Compared to these similar compounds, 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid offers a unique combination of buffering capacity and stability over a wide pH range. Its dual functional groups (hydroxyl and sulfonic acid) provide enhanced buffering action, making it particularly useful in applications requiring precise pH control.
属性
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5S/c10-6-4-9(5-7-11)3-1-2-8-15(12,13)14/h10-11H,1-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSYTLWRYJGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
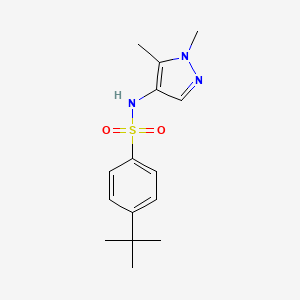
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)
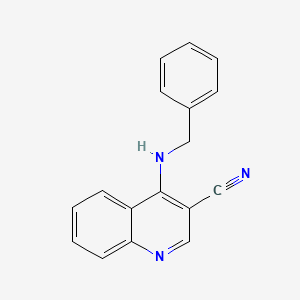
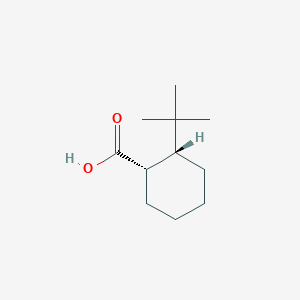
![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
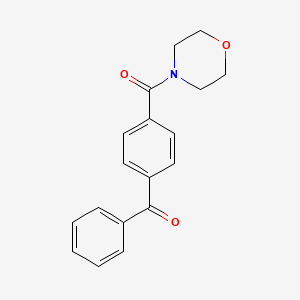
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
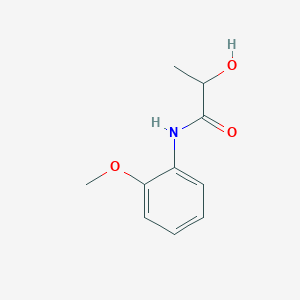
![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)
